molecular formula C8H17NO4S B12564815 Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate CAS No. 160141-80-0

Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate

Cat. No.: B12564815
CAS No.: 160141-80-0
M. Wt: 223.29 g/mol
InChI Key: LFGPRYGRRHSBQV-ZETCQYMHSA-N
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Description

Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate is a chemical compound with a unique structure that includes an amino group, a methanesulfonyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate typically involves the reaction of an appropriate amino acid derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This dual functionality allows the compound to modulate biological activity and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (2S)-2-amino-3-methylbutanoate
  • Propan-2-yl (2S)-2-(methylamino)butanoate
  • Propan-2-yl (2S)-2-(2-{[(2S,3S)-2-amino-3-methylpentyl]oxy}-3-phenylpropanamido)-4-(methanesulfonyl)butanoate

Uniqueness

Propan-2-yl (2S)-2-amino-4-(methanesulfonyl)butanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

160141-80-0

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-4-methylsulfonylbutanoate

InChI

InChI=1S/C8H17NO4S/c1-6(2)13-8(10)7(9)4-5-14(3,11)12/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1

InChI Key

LFGPRYGRRHSBQV-ZETCQYMHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCS(=O)(=O)C)N

Canonical SMILES

CC(C)OC(=O)C(CCS(=O)(=O)C)N

Origin of Product

United States

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